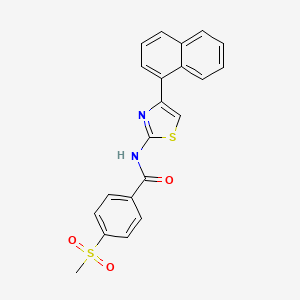
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide , with a CAS number of 941883-53-0, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H18N2O3S2, with a molecular weight of 422.5 g/mol. The structure features a methylsulfonyl group attached to a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been screened against various bacterial and fungal strains:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) reported are as low as 6.25 µg/mL for some derivatives .
- Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Candida krusei, with MIC values comparable to standard antifungal agents .
Antitumor Activity
Thiazole derivatives, including the compound , have been investigated for their potential antitumor effects. Studies indicate that certain structural modifications enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring have demonstrated IC50 values below those of established chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Signal Transduction Interference : It could disrupt signaling pathways critical for cancer cell proliferation or survival.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Screening : A study synthesized various thiazole derivatives and evaluated their antibacterial and antifungal activities. The most potent compounds exhibited MIC values significantly lower than those of standard antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that electron-donating groups on the aromatic rings enhance biological activity, while specific substitutions on the thiazole moiety are crucial for maintaining efficacy against microbial targets .
Data Summary Table
属性
IUPAC Name |
4-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)16-11-9-15(10-12-16)20(24)23-21-22-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHWXQFKHCZCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














